N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves starting with primary compounds and then introducing various substituents to create a series of novel acetamides . The formation of the thiazolidine ring is a common step, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-2-pyrimidinyl]-N-methylmethanesulfonamide”, include a density of 1.4±0.1 g/cm3, a boiling point of 448.6±48.0 °C at 760 mmHg, and a molecular weight of 271.313 .Scientific Research Applications
Antiviral Activity
Compounds with the indole nucleus, which is structurally similar to “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide”, have been reported to exhibit antiviral properties. For instance, derivatives have shown inhibitory activity against influenza A and other viruses, suggesting potential applications in developing antiviral medications .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. This implies that our compound of interest could be explored for its efficacy in reducing inflammation, which is a common pathological feature of various diseases, including autoimmune disorders .
Anticancer Potential
The structural framework of indole is found in many synthetic drug molecules with anticancer activity. Therefore, “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” may hold promise in the design of new chemotherapeutic agents targeting specific cancer cell lines .
Anti-HIV Effects
Some indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains, indicating that our compound could be valuable in the search for new treatments for HIV/AIDS .
Antioxidant Applications
The antioxidant properties of indole derivatives make them candidates for research into diseases caused by oxidative stress. This suggests that our compound could be beneficial in preventing or treating conditions related to oxidative damage .
Antimicrobial and Antitubercular Activities
Indole derivatives have been found to possess antimicrobial and antitubercular activities. This points to the potential use of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” in developing new antibiotics or treatments for tuberculosis .
Antidiabetic Applications
Research has indicated that indole derivatives can exhibit antidiabetic effects, which could make our compound a subject of interest in the development of new diabetic treatments .
Antimalarial Properties
Lastly, the antimalarial activity of indole derivatives suggests that “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” might be explored as a potential antimalarial agent, contributing to the fight against malaria .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-17-11-9-15(10-12-17)20-14-28-22(24-20)25-21(26)16-5-4-8-19(13-16)27-18-6-2-1-3-7-18/h1-14H,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUVQSDDNCAVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
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